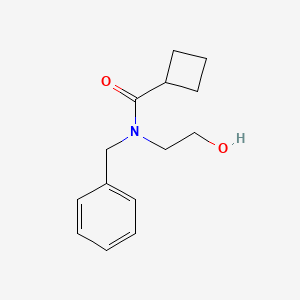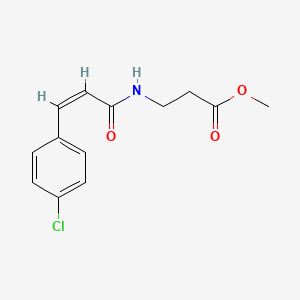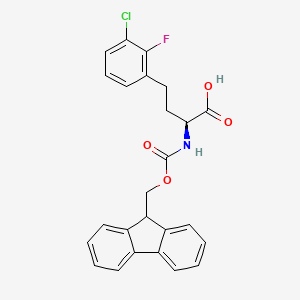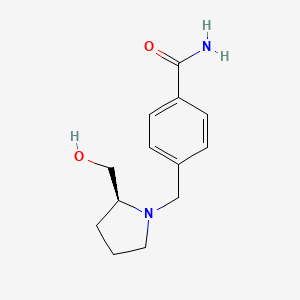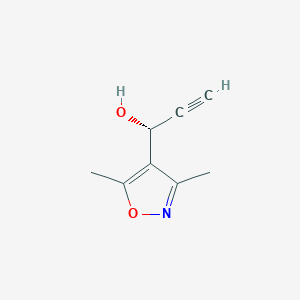
(R)-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol is a chemical compound with a unique structure that includes an isoxazole ring and a propargyl alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol typically involves the formation of the isoxazole ring followed by the introduction of the propargyl alcohol group. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring, followed by the addition of a propargyl alcohol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The propargyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl alcohol group can yield aldehydes or carboxylic acids, while reduction of the isoxazole ring can produce various reduced derivatives.
Applications De Recherche Scientifique
®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring and propargyl alcohol group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Substituted Benzofuranyl Compounds: These compounds have similar structural features and are used in similar applications.
Benzoxazolyl Compounds: These compounds also share structural similarities and are explored for their biological activities.
Triazolopyrimidine Compounds: These compounds have comparable chemical properties and are used in drug discovery and development.
Uniqueness
®-1-(3,5-dimethylisoxazol-4-yl)prop-2-yn-1-ol is unique due to its specific combination of an isoxazole ring and a propargyl alcohol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(1R)-1-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H9NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h1,7,10H,2-3H3/t7-/m1/s1 |
Clé InChI |
ZJTHFEQEQHVFEF-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C)[C@@H](C#C)O |
SMILES canonique |
CC1=C(C(=NO1)C)C(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


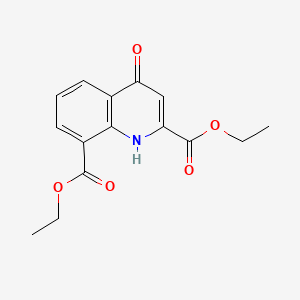
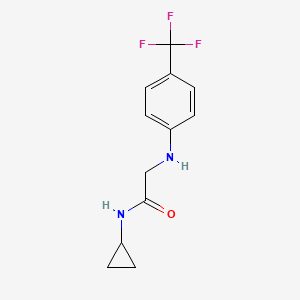
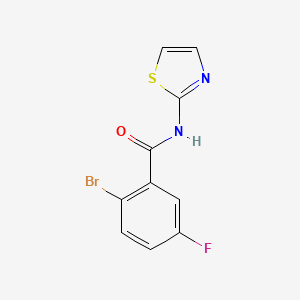
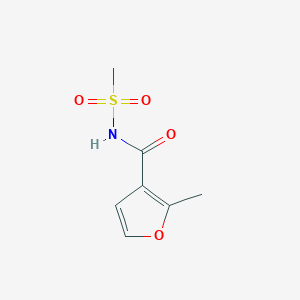
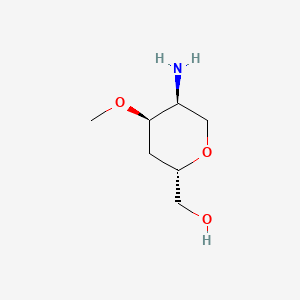
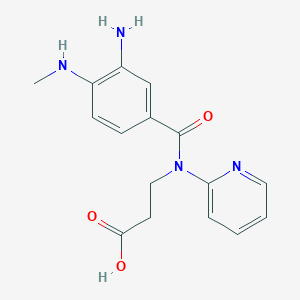
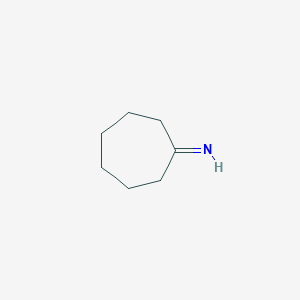
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
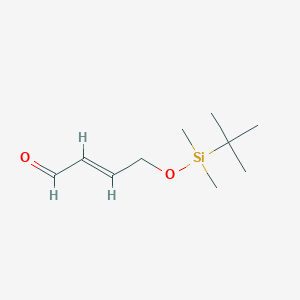
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
